molecular formula C12H7Br3O2 B3031328 2-Bromo-5-(2,4-dibromophenoxy)phenol CAS No. 24949-30-2

2-Bromo-5-(2,4-dibromophenoxy)phenol

Cat. No.: B3031328
CAS No.: 24949-30-2
M. Wt: 422.89 g/mol
InChI Key: NATAVEHSIYVLEC-UHFFFAOYSA-N
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Description

2-Bromo-5-(2,4-dibromophenoxy)phenol is a polybrominated diphenyl ether (PBDE) derivative characterized by a phenolic core substituted with bromine atoms at positions 2 and 5, as well as a 2,4-dibromophenoxy group at position 3. This compound is primarily isolated from marine sources, including sponges (e.g., Dysidea granulosa) and cyanobacterial symbionts . Its structure confers unique bioactivities, such as antimicrobial, antiviral, and anticancer properties, making it a subject of pharmacological interest. Notably, the compound’s bromination pattern influences its interaction with biological targets, including bacterial enzymes and viral promoters .

Properties

IUPAC Name

2-bromo-5-(2,4-dibromophenoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O2/c13-7-1-4-12(10(15)5-7)17-8-2-3-9(14)11(16)6-8/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATAVEHSIYVLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451960
Record name Phenol, 2-bromo-5-(2,4-dibromophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24949-30-2
Record name Phenol, 2-bromo-5-(2,4-dibromophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution for Intermediate Formation

The synthesis begins with the formation of 5-bromo-2-(2,4-dibromophenoxy)benzaldehyde, a key intermediate. In a representative procedure, 2,4-dibromophenol (40 mmol) and 5-bromo-2-fluorobenzaldehyde (40 mmol) are combined with potassium carbonate (120 mmol) in dimethylformamide (150 mL). The mixture is stirred at 100°C for 3 hours to facilitate fluoride displacement by the phenoxide ion. This step exploits the polar aprotic nature of dimethylformamide to enhance reaction kinetics, yielding the aldehyde intermediate at 70% efficiency after purification via silica gel chromatography.

Reaction Mechanisms and Optimization Strategies

Mechanistic Pathway

The initial step follows a classic nucleophilic aromatic substitution mechanism. The electron-deficient fluorine atom in 5-bromo-2-fluorobenzaldehyde is displaced by the deprotonated phenoxide ion from 2,4-dibromophenol, facilitated by potassium carbonate as a base. The subsequent oxidation step likely involves the formation of a trifluoroacetyl intermediate, which undergoes hydrolysis under aqueous acidic conditions to reveal the phenolic hydroxyl group.

Critical Parameters for Yield Improvement

  • Temperature Control : Maintaining 0°C during the oxidation step minimizes side reactions, such as over-oxidation or polymerization.
  • Solvent Selection : Dichloromethane’s low polarity ensures solubility of intermediates while avoiding unwanted solvolysis.
  • Purification Techniques : Gradient elution with petroleum ether and ethyl acetate (10:1 to 1:2 ratios) during chromatography enhances separation efficiency for brominated aromatics.

Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.80 (s, 2H, aromatic), 7.39–7.38 (m, 1H), 6.88–6.85 (m, 2H), 6.81–6.79 (m, 1H), 5.57 (s, 1H, hydroxyl).
  • ¹³C NMR : Peaks at 124.5 ppm (C-Br) and 151.2 ppm (C-O) align with expected electronic environments.

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) corroborates the molecular formula (C₁₂H₆Br₃O₂), with a sodium adduct observed at m/z 433.0508 ([M+Na]⁺).

Comparative Analysis of Synthetic Routes

While the described method remains predominant, alternative approaches involving Ullmann coupling or directed ortho-metalation have been theorized but lack experimental validation. The current protocol’s reliance on commercially available starting materials and straightforward purification renders it industrially viable despite moderate yields.

Applications and Derivative Synthesis

The phenol serves as a precursor for sulfate esters, such as 2-BDE-28 sulfate, synthesized via reaction with 2,2,2-trichloroethyl sulfochloridate in dichloromethane. These derivatives exhibit altered physicochemical properties, potentially enhancing bioavailability in environmental matrices.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2,4-dibromophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bromine, catalysts like iron or aluminum chloride, and solvents such as chloroform or ethanol . Reaction conditions typically involve controlled temperatures and specific pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various brominated derivatives, while oxidation reactions can produce quinones .

Scientific Research Applications

Environmental Applications

Bioaccumulation and Toxicity Studies

2-Bromo-5-(2,4-dibromophenoxy)phenol is known for its tendency to bioaccumulate within marine food chains, raising concerns about its potential toxicity to aquatic life and humans. Research indicates that compounds like PBDEs can disrupt endocrine systems and may lead to reproductive and developmental issues in wildlife .

Case Study: Marine Ecosystems

A study conducted in coastal regions highlighted the accumulation of PBDEs in fish populations, correlating high levels of these compounds with adverse health effects. The findings emphasized the need for monitoring and regulation of such compounds to protect marine biodiversity and human health .

Industrial Applications

Fire Retardants

One of the primary uses of PBDEs, including this compound, is as fire retardants in various materials such as textiles, plastics, and electronics. Their effectiveness in slowing down combustion processes makes them valuable in enhancing safety standards across industries .

Application AreaMaterial TypeFunctionality
ElectronicsCircuit boardsFlame retardancy
TextilesUpholstery fabricsFire resistance
PlasticsConstruction materialsEnhanced safety

Health Impact Research

Toxicological Assessments

Research has focused on the health impacts associated with exposure to PBDEs. Studies have indicated that chronic exposure can lead to neurodevelopmental issues and thyroid hormone disruption. The compound's structure allows it to cross biological membranes easily, raising concerns about its long-term effects on human health .

Case Study: Human Exposure Assessment

A comprehensive assessment was conducted in urban populations with high exposure levels due to household products containing PBDEs. The study found elevated serum levels of these compounds correlated with cognitive impairments in children, highlighting the urgent need for regulatory measures against their use .

Analytical Chemistry Applications

Detection Methods

The compound has also been utilized in developing analytical methods for detecting PBDEs in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to quantify levels of this compound in various matrices, including water and biota .

Comparison with Similar Compounds

The following structurally related PBDEs and brominated phenoxyphenols exhibit varying biological activities, toxicity profiles, and mechanisms of action:

Structural Analogues
Compound Name Structure Source Key Features
4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol Bromine at positions 4,6; 2',4'-dibromophenoxy group at position 2 Dysidea granulosa Broad-spectrum antibacterial activity against MRSA, P. aeruginosa, and biofilms .
3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol Bromine at positions 3,4,5; 2,4-dibromophenoxy group at position 2 Dysidea herbacea Antifouling, antibacterial, and IMPDH inhibitory activity; higher cytotoxicity .
3,5-Dibromo-2-(2,4-dibromophenoxy)phenol Bromine at positions 3,5; 2,4-dibromophenoxy group at position 2 Marine sponge extracts Anti-HBV activity (IC50 = 0.23 µM) but high cytotoxicity (CC50 = 4.19 µM) .
2-Bromo-5-(2,4-dibromophenoxy)phenol Bromine at positions 2,5; 2,4-dibromophenoxy group at position 5 Marine bacteria Intermediate in PBDE biosynthesis; potential neurotoxic and ichthyotoxic effects .

Antimicrobial Activity

  • 4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol: Bactericidal against MRSA (planktonic and biofilm cells) with MIC < 1 µg/mL . Targets bacterial phosphotransferase components (scrA, mtlA), reducing drug uptake .
  • 3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol: Exhibits antifouling activity against Mytilus edulis but higher toxicity to barnacle larvae . Inhibits IMP dehydrogenase (IC50 = 2.1 µM), disrupting nucleotide synthesis .

Antiviral Activity

  • 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol: Suppresses HBV core promoter activity (IC50 = 2.3 µM) but less potent than entecavir .

Anticancer Activity

  • 4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol: Induces apoptosis in Jurkat and Ramos cancer cells (IC50 = 1.1 µM) but toxic to healthy PBMCs . Inhibits mitochondrial complex II, triggering oxidative stress .
Toxicity and Selectivity
Compound Cytotoxicity (CC50) Selectivity Index (SI) Notes
3,5-Dibromo-2-(2,4-dibromophenoxy)phenol 4.19 µM (HepG2) 18.2 High liver cell toxicity limits clinical use .
4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol >30 µM (HEK293) >30 Moderate cytotoxicity; safer for antimicrobial applications .
3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol 10.26 µM (HepG2) 12.8 Environmental concern due to neurotoxic effects in marine organisms .

Q & A

Q. What are the standard methods for synthesizing 2-Bromo-5-(2,4-dibromophenoxy)phenol in a laboratory setting?

The synthesis typically involves bromination and cross-coupling reactions. For example:

  • Bromination : Phenolic precursors are brominated using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity.
  • Ether formation : A Williamson ether synthesis may be employed to link the bromophenol moieties, using a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to facilitate the reaction .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is used to isolate the product, followed by structural validation via NMR and mass spectrometry (MS) .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm the ether linkage.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and bromine isotopic patterns.
  • X-ray crystallography : Resolves spatial arrangement in crystalline forms, critical for distinguishing isomers .

Advanced Research Questions

Q. What experimental designs are used to study the antibacterial mechanisms of this compound against MRSA biofilms?

  • Biofilm assays : Biofilms are grown in microtiter plates, treated with the compound, and quantified using crystal violet staining or confocal microscopy with LIVE/DEAD dyes.
  • Persister cell analysis : Stationary-phase cells are isolated via antibiotic treatment (e.g., ciprofloxacin) and exposed to the compound to assess bactericidal activity.
  • Mechanistic studies : Proteomic and genomic analyses (e.g., RNA-seq) reveal downregulation of bacterial phosphotransferase components (e.g., scrA and mtlA), reducing compound uptake .

Q. How do resistance mechanisms to brominated phenoxyphenols develop in bacterial pathogens?

Resistance arises through:

  • Genetic mutations : Genome sequencing of resistant Staphylococcus aureus mutants identifies mutations in transporter genes.
  • Proteomic adaptations : Downregulation of EIIBC phosphotransferase systems reduces intracellular accumulation of the compound .
  • Comparative studies : Cross-testing with structurally related compounds (e.g., 3-bromo-PP) reveals resistance specificity .

Q. What methodologies are employed to analyze the compound’s activity against biofilm-incorporated cells without disrupting biofilm integrity?

  • Viability assays : ATP bioluminescence or colony-forming unit (CFU) counts measure cell death within intact biofilms.
  • Structural imaging : Scanning electron microscopy (SEM) or confocal microscopy confirms biofilm architecture post-treatment .

Q. How can structure-activity relationships (SAR) guide the optimization of brominated phenoxyphenols?

  • Bromine positioning : Comparing 2-bromo-PP and 3-bromo-PP analogs shows enhanced activity with additional bromine at position 3 due to increased hydrophobicity and target affinity .
  • In silico modeling : Molecular docking predicts interactions with bacterial membranes or enzymes, guiding synthetic modifications .

Q. What strategies assess the cytotoxicity of this compound in human cell lines?

  • In vitro assays : MTT or Alamar Blue assays quantify viability in human epithelial cells (e.g., HEK-293).
  • Therapeutic index : Calculate the ratio of IC₅₀ (cytotoxicity) to MIC (antibacterial activity) to evaluate safety margins. Current studies report moderate cytotoxicity (IC₅₀ > 50 µM), suggesting a viable therapeutic window .

Q. How do environmental synthesis pathways (e.g., marine sponges) compare to laboratory synthesis for this compound?

  • Natural extraction : Marine sponges (e.g., Dysidea granulosa) yield trace amounts via methanol-ethyl acetate extraction and HPLC purification.
  • Lab synthesis : Offers higher yields (>70%) and scalability but requires harsh reagents (e.g., Br₂), raising sustainability concerns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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